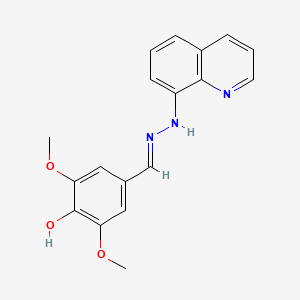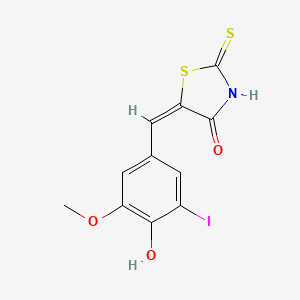![molecular formula C18H19N3 B6045853 2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole](/img/structure/B6045853.png)
2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under specific reaction conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction yields the desired benzimidazole derivative, which can be purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and scalability .
化学反应分析
2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents and conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound has shown promise as an antiproliferative agent against various cancer cell lines.
Medicine: The compound’s antimicrobial and antiviral properties have been investigated, with results indicating its effectiveness against a range of pathogens.
作用机制
The mechanism of action of 2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
相似化合物的比较
2-(1-Phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
2-(4-Fluorobenzyl)benzimidazole: Exhibits potent antiproliferative activity against cancer cell lines.
2-(4-Chlorophenoxy)methylbenzimidazole: Demonstrates significant activity against fungal pathogens.
The uniqueness of this compound lies in its tetrahydropyrazino ring fused to the benzimidazole core, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
属性
IUPAC Name |
2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14(15-7-3-2-4-8-15)20-11-12-21-17-10-6-5-9-16(17)19-18(21)13-20/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEAKYSIFGJRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN3C(=NC4=CC=CC=C43)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![8-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6045791.png)
![3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE](/img/structure/B6045796.png)
![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![5-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE](/img/structure/B6045830.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
